molecular formula C11H13ClN2O2 B2705405 DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride CAS No. 146693-08-5

DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride

Cat. No. B2705405
CAS RN: 146693-08-5
M. Wt: 240.69
InChI Key: YFOWBJYJUKOPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride is a chemical compound with the molecular formula C11H13ClN2O2 . It is a derivative of D-Phenylalanine .


Synthesis Analysis

An improved method for the chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent has been described . This new resolving agent is readily available, non-toxic, and easily recoverable from the insoluble diastereomeric salt .


Molecular Structure Analysis

The molecular weight of DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride is 240.68612 . The structure of this compound can be represented by the linear formula: C6H5CH2CH(NH2)CO2CH3·HCL .


Chemical Reactions Analysis

DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride is one of the most important derivatives of D-phenylalanine . It has been widely used in the synthesis of anti-diabetic drugs, anti-tumor drugs, anti-HIV drugs, pesticides, and some calorie-free sweeteners .


Physical And Chemical Properties Analysis

DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.

Scientific Research Applications

High-Yield Synthesis of 4-Borono-DL-phenylalanine

This compound has been used in the high-yield synthesis of 4-borono-DL-phenylalanine. This synthesis is achieved by a route which features a highly diastereoselective formation of the Z-isomer of a boron-containing dehydroamino acid derivative .

Boron Neutron Capture Therapy

4-Boronophenylalanine (BPA) is a boronated amino acid which exhibits a highly specific affinity for tumors, and its boron-10 labelled racemate has been clinically used for Boron Neutron Capture Therapy (BNCT) of malignant melanomas as an effective boron carrier .

Chemical Resolution

An improved method for chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent is described . This new resolving agent is readily available, non-toxic and easily recoverable from the insoluble diasteromeric salt .

Synthesis of Anti-Diabetic Drugs

D-phenylalanine methyl ester is one of the most important derivatives of D-phenylalanine. It has been widely used in the synthesis of anti-diabetic drugs .

Synthesis of Anti-Tumour Drugs

This compound has also been used in the synthesis of anti-tumour drugs .

Synthesis of Anti-HIV Drugs

It has been used in the synthesis of anti-HIV drugs .

Synthesis of Pesticides

D-phenylalanine methyl ester has been used in the synthesis of pesticides .

Synthesis of Calorie-Free Sweeteners

In recent years, there has been a high demand for D-phenylalanine methyl ester due to its wide application in alimentary supplements and pharmaceutical products. It has been used in the synthesis of some calorie-free sweeteners .

Mechanism of Action

The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Future Directions

DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride has potential applications in the pharmaceutical industry due to its wide use in the synthesis of various drugs . Future research may focus on improving the synthesis process, exploring new applications, and understanding its mechanism of action in more detail.

properties

IUPAC Name

methyl 2-amino-3-(4-cyanophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8;/h2-5,10H,6,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOWBJYJUKOPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.